methyl 9,9-dimethyl-9H-fluorene-2-carboxylate
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Overview
Description
Methyl 9,9-dimethyl-9H-fluorene-2-carboxylate: is an organic compound with the chemical formula C17H16O2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a carboxylate ester group at the 2-position and two methyl groups at the 9-position of the fluorene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 9,9-dimethyl-9H-fluorene-2-carboxylate can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of fluorene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: Methyl 9,9-dimethyl-9H-fluorene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed:
Oxidation: Formation of 9,9-dimethyl-9H-fluorene-2-carboxylic acid.
Reduction: Formation of 9,9-dimethyl-9H-fluorene-2-methanol.
Substitution: Formation of various halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 9,9-dimethyl-9H-fluorene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic semiconductors
Mechanism of Action
The mechanism of action of methyl 9,9-dimethyl-9H-fluorene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
9,9-dimethyl-9H-fluorene-2,7-diamine: A derivative with amine groups at the 2 and 7 positions.
9,9-dimethyl-9H-fluorene-2,7-diyl dibenzoate: A compound with benzoate ester groups at the 2 and 7 positions
Uniqueness: Methyl 9,9-dimethyl-9H-fluorene-2-carboxylate is unique due to its specific ester functional group at the 2-position, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Properties
CAS No. |
28320-63-0 |
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Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
methyl 9,9-dimethylfluorene-2-carboxylate |
InChI |
InChI=1S/C17H16O2/c1-17(2)14-7-5-4-6-12(14)13-9-8-11(10-15(13)17)16(18)19-3/h4-10H,1-3H3 |
InChI Key |
JNUXXZIJZIJCDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)OC)C |
Purity |
95 |
Origin of Product |
United States |
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